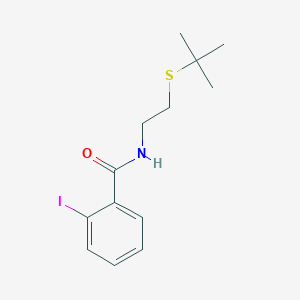
(3-Nitro-1-adamantyl) nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitro-1-adamantyl) nitrate is an organic compound with the molecular formula C10H14N2O5. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound features a nitro group and a nitrate ester, making it a unique and interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-1-adamantyl) nitrate typically involves the nitration of adamantane derivatives. One common method is the reaction of 1-adamantanol with nitric acid in the presence of acetic anhydride. This reaction proceeds under controlled temperature conditions to yield the desired nitrate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful handling of reagents and control of reaction parameters to minimize side reactions and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3-Nitro-1-adamantyl) nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroxy derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitrate ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid and acetic anhydride are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction.
Substitution: Sulfuric acid or other strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroxyadamantane derivatives.
Reduction: Aminoadamantane derivatives.
Substitution: Various substituted adamantane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3-Nitro-1-adamantyl) nitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other functional adamantane derivatives.
Biology: Studied for its potential biological activity and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in antiviral and other therapeutic applications.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of high-energy compounds
Mecanismo De Acción
The mechanism of action of (3-Nitro-1-adamantyl) nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound’s effects are mediated through the activation of soluble guanylate cyclase, leading to increased levels of cyclic GMP and subsequent relaxation of smooth muscle cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Nitroadamantane: Similar structure but lacks the nitrate ester group.
3-Nitroadamantane: Similar nitro group placement but different functional groups.
Adamantyl nitrate: Contains the nitrate ester but lacks the nitro group
Uniqueness
(3-Nitro-1-adamantyl) nitrate is unique due to the presence of both a nitro group and a nitrate ester in the adamantane framework.
Propiedades
IUPAC Name |
(3-nitro-1-adamantyl) nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c13-11(14)9-2-7-1-8(3-9)5-10(4-7,6-9)17-12(15)16/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRYMFYQGBUMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)
![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide](/img/structure/B5172769.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5172775.png)

![METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5172785.png)

![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5172795.png)
![Dimethyl 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamido]benzene-1,4-dicarboxylate](/img/structure/B5172802.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5172828.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)

